tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Overview
Description
Scientific Research Applications
Variability in Chemistry and Properties
The compound tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, along with related compounds, showcases fascinating variability in chemistry and properties. These compounds have been extensively studied for their preparation procedures, properties, and complex compounds. They exhibit notable spectroscopic properties, structural features, magnetic properties, and biological and electrochemical activity. These characteristics make them a subject of continuous research to identify potential areas of interest and applications (Boča, Jameson, & Linert, 2011).
Environmental Presence and Toxicity of Synthetic Phenolic Antioxidants
While not directly related to this compound, research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, some of which share structural similarities. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices and in humans. The toxicity studies suggest potential hepatic toxicity, endocrine disrupting effects, and carcinogenicity, highlighting the need for further research and development of SPAs with lower toxicity (Liu & Mabury, 2020).
Synthesis of N-Heterocycles via tert-Butanesulfinamide
Chiral sulfinamides, particularly tert-butanesulfinamide, have been utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review by Philip et al. (2020) offers an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, covering the literature from 2010–2020. This method provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Proline and Pyrroline-5-Carboxylate in Plant Defense
Pyrroline-5-carboxylate (P5C), an intermediate product in proline biosynthesis and catabolism, plays a crucial role in plant defense against pathogens and abiotic stress. The review by Qamar et al. (2015) critically analyzes the role of P5C and its metabolism in plants, particularly during pathogen infection. It outlines the pathways for the regulation of P5C levels in plant cells, especially in mitochondria, and the mechanisms regulating P5C-mediated defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).
Synthesis and Applications of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, particularly the 5H-pyrano[2,3-d]pyrimidine scaffolds, is a key precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Parmar et al. (2023) review the application of hybrid catalysts for the synthesis of these scaffolds, covering synthetic pathways, mechanisms, and the recyclability of the catalysts. This review emphasizes the importance of these scaffolds and the innovative approaches employed for their synthesis (Parmar, Vala, & Patel, 2023).
Properties
IUPAC Name |
tert-butyl 5-benzyl-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-9-16-14-20(11-10-17(16)21)13-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFOMKNEZXHRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN(C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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